molecular formula C20H24Cl2FN5O6S2 B13998088 4-chloro-3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 31116-49-1

4-chloro-3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B13998088
CAS No.: 31116-49-1
M. Wt: 584.5 g/mol
InChI Key: MIWAYGVTUKWJKN-UHFFFAOYSA-N
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Description

4-chloro-3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound that features a combination of chloro, diamino, triazinyl, phenoxy, and sulfonyl fluoride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride involves multiple steps. One common approach is to start with the preparation of 2-chloro-4,6-diamino-1,3,5-triazine, which can be synthesized by reacting cyanuric chloride with ammonia . This intermediate is then reacted with 4-chlorophenol to form the phenoxy derivative.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds .

Mechanism of Action

The mechanism of action of 4-chloro-3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride involves its interaction with molecular targets and pathways within biological systems. The triazinyl group can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites in proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

CAS No.

31116-49-1

Molecular Formula

C20H24Cl2FN5O6S2

Molecular Weight

584.5 g/mol

IUPAC Name

4-chloro-3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C18H18Cl2FN5O3S.C2H6O3S/c1-18(2)25-16(22)24-17(23)26(18)11-3-6-15(14(20)8-11)29-9-10-7-12(30(21,27)28)4-5-13(10)19;1-2-6(3,4)5/h3-8H,9H2,1-2H3,(H4,22,23,24,25);2H2,1H3,(H,3,4,5)

InChI Key

MIWAYGVTUKWJKN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=C(C=CC(=C3)S(=O)(=O)F)Cl)Cl)N)N)C

Origin of Product

United States

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